molecular formula C14H15NO2 B142901 4,4'-Dimethoxydiphenylamine CAS No. 101-70-2

4,4'-Dimethoxydiphenylamine

Cat. No. B142901
CAS RN: 101-70-2
M. Wt: 229.27 g/mol
InChI Key: VCOONNWIINSFBA-UHFFFAOYSA-N
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Description

4,4'-Dimethoxydiphenylamine is a chemical compound that is a derivative of diphenylamine with two methoxy groups attached to the benzene rings. It is related to other compounds that have been synthesized and studied for various properties and applications, including its use as a precursor in the synthesis of other complex molecules.

Synthesis Analysis

The synthesis of 4,4'-Dimethoxydiphenylamine and related compounds involves various chemical reactions. For instance, the compound has been prepared by the animation of methoxyanilide with p-methoxy-bromobenzene using a palladium-catalyzed cross-coupling reaction . Other related compounds, such as triphenylamine derivatives, have been synthesized using the Suzuki coupling reaction, which is a popular method for forming carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of 4,4'-Dimethoxydiphenylamine-related compounds has been determined using techniques such as single-crystal X-ray diffraction. This technique has revealed details about the planarity of rings and the overall geometry of the molecules . The dihedral angles between substituted rings and the central units in some related compounds have been found to range from 33 to 45 degrees, indicating a certain degree of torsion or non-planarity .

Chemical Reactions Analysis

4,4'-Dimethoxydiphenylamine can undergo various chemical reactions. For example, it can be transformed into cyanamide derivatives by treatment with cyanogen chloride or by dehydration of N,N-bis(4-methoxyphenyl)urea . These reactions are reversible, and the cyanamide can be hydrolyzed back to the amine. Additionally, the compound can serve as a precursor for the synthesis of fluorinated derivatives, such as 6-[18F]fluorodopamine, which is used in medical imaging .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-Dimethoxydiphenylamine and its derivatives have been extensively studied. These compounds exhibit a range of optical properties, including high quantum efficiency and significant Stokes shifts, which are important for applications in fluorescence and photophysics . The electrochemical properties have also been investigated, revealing insights into the redox behavior of these molecules . The crystal packing and intermolecular interactions in the solid state have been analyzed using Hirshfeld surface analysis, which helps in understanding the stability and behavior of these compounds in the crystalline form .

Scientific Research Applications

1. Antioxidant Activities in Lipid Oxidation

4,4'-Dimethoxydiphenylamine has been studied for its role in inhibiting the oxidation of methyl linoleate, exhibiting antioxidant properties. This substance effectively suppressed oxidation in homogeneous solutions and aqueous dispersions. Notably, it works in tandem with α-tocopherol (vitamin E), where it begins to act after α-tocopherol is nearly depleted, generating nitroxide radicals which further act as antioxidants (Takahashi, Tsuchiya, & Niki, 1989).

2. Synthesis and Derivative Studies

4,4'-Dimethoxydiphenylcyanamide, a derivative of 4,4'-Dimethoxydiphenylamine, has been synthesized and studied. This derivative was found to exhibit very slight toxic effects on mosquito larvae, indicating potential for further biological applications (Robinson, 1954).

3. Applications in Solar Cell Technology

4,4'-Dimethoxydiphenylamine has been used in the synthesis of materials for perovskite solar cells. It serves as a hole transporting material (HTM), significantly contributing to the efficiency of these solar cells. Studies have shown that it enables solar cells to achieve high power conversion efficiencies (Rakstys et al., 2016).

4. Development of Novel Polymeric Materials

The compound has been used in the synthesis of various polymeric materials. For instance, it contributed to the development of new polyamides and polyimides with specific properties like high glass transition temperatures and good solubility in certain organic solvents. These characteristics make them suitable for a range of applications in materials science (Liaw, Hsu, Chen, & Lin, 2002).

Safety And Hazards

This compound can produce extremely irritating fumes when exposed to air or fire . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4,4’-Dimethoxydiphenylamine has been used in the synthesis of amine electron donating groups in organic donor-bridge-acceptor dyads in Dye Sensitized Solar Cells (DSSC) . It is an electron donor and used in the synthesis of organic nonlinear optical (NLO) chromophores . These chromophores exhibit high thermal and chemical stability, high degree of non-linearity, and transparency . They are used in high-performance photonic devices .

properties

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)aniline
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InChI

InChI=1S/C14H15NO2/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3
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InChI Key

VCOONNWIINSFBA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)OC
Source PubChem
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Molecular Formula

C14H15NO2
Record name 4,4'-DIMETHOXYDIPHENYLAMINE
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DSSTOX Substance ID

DTXSID3025093
Record name 4,4'-Dimethoxydiphenylamine
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Molecular Weight

229.27 g/mol
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Physical Description

4,4'-dimethoxydiphenylamine is a fine very light gray to silver-gray crystalline solid. (NTP, 1992)
Record name 4,4'-DIMETHOXYDIPHENYLAMINE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 4,4'-DIMETHOXYDIPHENYLAMINE
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Product Name

4,4'-Dimethoxydiphenylamine

CAS RN

101-70-2
Record name 4,4'-DIMETHOXYDIPHENYLAMINE
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Record name Bis(4-methoxyphenyl)amine
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Record name 4,4'-Dimethoxydiphenylamine
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Record name Benzenamine, 4-methoxy-N-(4-methoxyphenyl)-
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Record name 4,4'-Dimethoxydiphenylamine
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Record name N-(4-methoxyphenyl)-p-anisidine
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Record name 4,4'-DIMETHOXYDIPHENYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
314
Citations
K Rakstys, M Saliba, P Gao, P Gratia… - Angewandte …, 2016 - Wiley Online Library
The 4,4′‐dimethoxydiphenylamine‐substituted 9,9′‐bifluorenylidene (KR216) hole transporting material has been synthesized using a straightforward two‐step procedure from …
Number of citations: 180 onlinelibrary.wiley.com
JR Robinson - Canadian Journal of Chemistry, 1954 - cdnsciencepub.com
The synthesis of 4,4′-dimethoxydiphenylcyanamide has been accomplished by treatment of 4,4′-dimethoxydiphenylamine with cyanogen chloride or alternatively by removal of the …
Number of citations: 5 cdnsciencepub.com
MR Maciejczyk, R Chen, A Brown, N Zheng… - Journal of Materials …, 2019 - pubs.rsc.org
Two triphenylbenzene (TPB) derivatives, 1,3,5-tris(2′-((N,N-di(4-methoxyphenyl)amino)phenyl))benzene (TPB(2-MeOTAD)) and 1,3,5-tris(2′-(N-phenothiazylo)phenyl)benzene (TPB(…
Number of citations: 17 pubs.rsc.org
M Takahashi, J Tsuchiya, E Niki - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
The inhibition of oxidation of methyl linoleate in homogeneous solution and in aqueous dispersions by diarylamines has been studied. Diphenylamines with electron-donating …
Number of citations: 17 www.journal.csj.jp
J Warnan, L Favereau, F Meslin, M Severac… - …, 2012 - Wiley Online Library
A series of four new push–pull zinc porphyrin‐based dyes was synthesised for hybrid photovoltaic solar cells with a view to enhancing the light‐harvesting efficiency at approximately …
VG Koshechko, AN Inozemtsev… - Zhurnal Organicheskoj …, 1983 - inis.iaea.org
[en] Diphenylamine and 4, 4'-dimethoxydiphenylamine in acetonitrile are oxidized monoelectronically by NOBF 4. On the 4, 4'-dimethoxydiphenylamine example a maximum current …
Number of citations: 8 inis.iaea.org
Š Daškevičiū tė, N Sakai, M Franckevičius… - Advanced …, 2018 - Wiley Online Library
Novel nonspiro, fluorene‐based, small‐molecule hole transporting materials (HTMs) V1050 and V1061 are designed and synthesized using a facile three‐step synthetic route. The …
Number of citations: 36 onlinelibrary.wiley.com
H Wang, C Wu, M Zhai, C Chen, L Tao… - ACS Applied Energy …, 2022 - ACS Publications
Efficient hole transport and excellent film formation properties are essential for efficient hole transport materials (HTMs) in perovskite solar cells (PCSs). And, the π-conjugated system …
Number of citations: 2 pubs.acs.org
N Sakai, M Franckevičius, M Daškevičienė… - Advanced …, 2018 - ncbi.nlm.nih.gov
Novel nonspiro, fluorene‐based, small‐molecule hole transporting materials (HTMs) V1050 and V1061 are designed and synthesized using a facile three‐step synthetic route. The …
Number of citations: 22 www.ncbi.nlm.nih.gov
VT Varlamov, RL Safiullin, ET Denisov - Khimicheskaya Fizika, 1985 - hero.epa.gov
IMPULSIVE HYDROLYSIS OF TETRAPHENYLHYDRAZINE IN THE PRESENCE OF 4,4'-DIMETHOXYDIPHENYLAMINE AND 2,4,6-TRI-TERT-BUTYLPHENOL | Health & Environmental Research Online (HERO) …
Number of citations: 6 hero.epa.gov

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